![molecular formula C27H25N3O4S2 B609226 4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide CAS No. 219832-49-2](/img/structure/B609226.png)

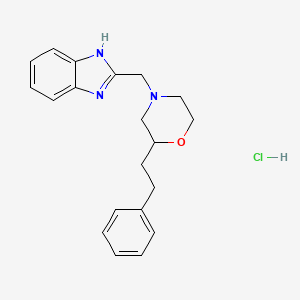

4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a complex structure with the linear formula: C26H24N2O4S4 .

Molecular Structure Analysis

The compound has a complex molecular structure. The SMILES string representation is O=S (NC1=C (SSC2=C (NS (C (C=C3)=CC=C3C) (=O)=O)C=CC=C2)C=CC=C1) (C (C=C4)=CC=C4C)=O . This representation provides a way to encode the structure of the molecule in a text format.Scientific Research Applications

Phospholipase A2 Inhibitors : A related compound, 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides, was evaluated as an inhibitor of membrane-bound phospholipase A2. It showed potent inhibitory effects and significantly reduced the size of myocardial infarction in rats (Oinuma et al., 1991).

Antimicrobial Activity : Another similar compound, 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, displayed interesting antimicrobial activity against various Gram-positive, Gram-negative bacteria, and fungi (Ghorab et al., 2017).

Antibacterial Drug Impurity : A study focusing on the synthesis of an antibacterial compound, Sulfamethizole, identified an impurity structurally related to the compound . This impurity was formed during the reaction process (Talagadadeevi et al., 2012).

Biological Potential in Schiff Bases : A study synthesized novel Schiff bases from a similar sulfonamide compound and evaluated their enzyme inhibition and antioxidant potential. These compounds showed significant inhibition against specific enzymes and demonstrated good antioxidant properties (Kausar et al., 2019).

Antibacterial and Antifungal Activity : Sulfonamide-derived compounds and their transition metal complexes were synthesized and characterized. These compounds exhibited moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011).

Carbonic Anhydrase Inhibitors : A study synthesized water-soluble sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold. These compounds showed strong affinities towards carbonic anhydrase isozymes and were effective in lowering intraocular pressure in rabbits (Casini et al., 2002).

Anticancer and Radiosensitizing Agents : Novel sulfonamide derivatives synthesized in a study were evaluated for their in-vitro anticancer activity and potential as radiosensitizing agents. Several compounds showed higher activity than the reference drug, doxorubicin, against specific cancer cell lines (Ghorab et al., 2015).

Selective COX-2 Inhibitors : A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. One compound identified was highly potent and selective, with potential for treating rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide are sphingosine kinases 1 and 2 (SphK1 and SphK2) . These enzymes play a crucial role in the production of sphingosine-1-phosphate (S1P), a bioactive lipid with established roles in tumor initiation, progression, and chemotherapy resistance .

Mode of Action

This compound acts as an ATP-competitive inhibitor of SphK1 and SphK2 . It selectively inhibits these two enzymes over a panel of other kinases . By inhibiting these kinases, the compound reduces the generation of S1P, leading to an increase in ceramide levels .

Biochemical Pathways

The inhibition of SphK1 by this compound leads to multiple mechanisms of action. It results in the inhibition of MCL-1 through SphK1 inhibition, leading to ceramide accumulation, activation of protein kinase R, ATF4 upregulation, and NOXA activation, ultimately resulting in MCL-1 degradation . This process affects the survival signaling from the S1P receptor 2 .

Pharmacokinetics

The compound’s pharmacokinetics have been improved through the use of a rationally designed liposome-based encapsulation and delivery system . This system has been shown to overcome the physicochemical challenges of the compound and enable its effective delivery for improved efficacy .

Result of Action

The compound induces caspase-dependent cell death in acute myeloid leukemia (AML) cell lines, primary AML patient cells, and leukemic progenitor/stem cells . It also reduces tumor growth in a human lung adenocarcinoma xenograft mouse model by inducing apoptosis and suppressing angiogenesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the use of a liposome-based delivery system can enhance the compound’s bioavailability and efficacy in different environments

Biochemical Analysis

Biochemical Properties

MP-A08 plays a crucial role in biochemical reactions by inhibiting SPHK1, which is responsible for the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This inhibition leads to a decrease in S1P levels and an increase in ceramide levels, which are associated with pro-apoptotic signaling pathways . MP-A08 interacts with various enzymes, proteins, and biomolecules, including SPHK1 and SPHK2, with Ki values of 6.9 ± 0.8 μM and 27 ± 3 μM, respectively . The nature of these interactions involves competitive inhibition at the ATP-binding site of the enzymes, thereby blocking their activity and altering downstream signaling pathways.

Cellular Effects

MP-A08 has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, MP-A08 induces mitochondrial-associated apoptosis by increasing ceramide levels and reducing S1P levels . This compound also inhibits pro-proliferative signaling pathways, leading to reduced cell growth and proliferation . Additionally, MP-A08 affects cell signaling pathways, gene expression, and cellular metabolism by modulating the balance between ceramide and S1P, which are critical regulators of cell fate .

Molecular Mechanism

The molecular mechanism of MP-A08 involves its binding interactions with SPHK1 and SPHK2, leading to the inhibition of these enzymes . By blocking the ATP-binding site, MP-A08 prevents the phosphorylation of sphingosine to S1P, resulting in decreased S1P levels and increased ceramide levels . This shift in the balance between S1P and ceramide activates pro-apoptotic signaling pathways, including the activation of protein kinase R, ATF4 upregulation, and NOXA activation, ultimately leading to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MP-A08 have been observed to change over time. The compound is relatively stable under standard storage conditions, but its stability may decrease in solution . Long-term studies have shown that MP-A08 maintains its inhibitory effects on SPHK1 and SPHK2 over extended periods, leading to sustained decreases in S1P levels and increases in ceramide levels . These changes result in prolonged pro-apoptotic signaling and reduced cell proliferation in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of MP-A08 vary with different dosages in animal models. At lower doses, MP-A08 effectively inhibits SPHK1 and SPHK2, leading to reduced tumor growth and increased apoptosis in cancer models . At higher doses, MP-A08 may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular functions . Threshold effects have been observed, where the efficacy of MP-A08 plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

MP-A08 is involved in metabolic pathways related to sphingolipid metabolism. By inhibiting SPHK1 and SPHK2, MP-A08 alters the balance between sphingosine, S1P, and ceramide . This modulation affects metabolic flux and metabolite levels, leading to changes in cellular signaling and function . The compound’s interactions with enzymes and cofactors in these pathways are critical for its biochemical and therapeutic effects .

Transport and Distribution

Within cells and tissues, MP-A08 is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the localization and accumulation of MP-A08, affecting its bioavailability and efficacy . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .

Subcellular Localization

MP-A08 exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for MP-A08’s ability to inhibit SPHK1 and SPHK2 effectively and modulate sphingolipid signaling pathways .

properties

IUPAC Name |

4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4S2/c1-20-11-15-23(16-12-20)35(31,32)29-25-8-4-3-7-22(25)19-28-26-9-5-6-10-27(26)30-36(33,34)24-17-13-21(2)14-18-24/h3-19,29-30H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDBNMYJUMAXDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: MP-A08 functions as an ATP-competitive inhibitor of SPHK1, a key enzyme involved in the sphingolipid metabolism pathway. [, ] By inhibiting SPHK1, MP-A08 disrupts the balance of sphingolipids, leading to an increase in pro-apoptotic ceramide and a decrease in pro-survival sphingosine 1-phosphate. This shift towards ceramide accumulation triggers apoptosis, effectively killing AML cells. [, ] Additionally, MP-A08 has been shown to inhibit tumor angiogenesis, further contributing to its anti-cancer properties. []

A: Research indicates that MP-A08 loaded liposomes exhibit synergistic effects when combined with both standard chemotherapy agents like cytarabine and targeted therapies like venetoclax. [] This synergistic activity is particularly noteworthy in chemoresistant AML cell lines, highlighting MP-A08’s potential to overcome drug resistance. [] The combined effect arises from multiple mechanisms, including the inhibition of MCL-1 (an anti-apoptotic protein), ceramide accumulation, and activation of pro-apoptotic pathways. []

A: MP-A08 faces challenges regarding its "drug-like properties," such as solubility and bioavailability. [] Encapsulating MP-A08 within liposomes significantly improves its delivery and efficacy. [] This is attributed to enhanced specificity, bioaccessibility, and targeted delivery to the bone marrow, as observed in pharmacokinetic and biodistribution studies. [] The liposomal delivery system effectively addresses the inherent limitations of MP-A08, paving the way for its clinical translation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B609146.png)

![5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B609147.png)

![1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B609148.png)

![N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide](/img/structure/B609151.png)

![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)

![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)